(2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal
CAS No.:
Cat. No.: VC15973895
Molecular Formula: C10H22O2Si
Molecular Weight: 202.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H22O2Si |
|---|---|
| Molecular Weight | 202.37 g/mol |
| IUPAC Name | (2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal |
| Standard InChI | InChI=1S/C10H22O2Si/c1-7-9(8-11)12-13(5,6)10(2,3)4/h8-9H,7H2,1-6H3/t9-/m0/s1 |
| Standard InChI Key | NKHQBMYOUZUYKH-VIFPVBQESA-N |
| Isomeric SMILES | CC[C@@H](C=O)O[Si](C)(C)C(C)(C)C |
| Canonical SMILES | CCC(C=O)O[Si](C)(C)C(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a stereogenic center at the C2 position, conferring (S)-configuration to the molecule. Its structure comprises a butanal backbone with a TBDMS ether group at the second carbon (Figure 1) . The silyl protecting group introduces significant steric bulk, influencing both reactivity and stability.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal | |
| CAS Number | 139427-50-2 | |
| Molecular Formula | ||
| Molecular Weight | 202.37 g/mol | |
| SMILES Notation | CCC@@HOSi(C)C(C)(C)C |
Stereochemical Considerations
The (S)-configuration at C2 enables predictable stereochemical outcomes in subsequent reactions. X-ray crystallographic studies of analogous TBDMS-protected aldehydes demonstrate that the silyl group adopts a gauche conformation relative to the aldehyde functionality, minimizing steric clashes .
Physicochemical Characteristics
The compound exists as a colorless liquid at room temperature () with moderate volatility. Its lipophilic TBDMS group confers limited water solubility () but enhances stability toward aqueous workup procedures compared to unprotected aldehydes .
Synthesis and Manufacturing
General Synthetic Strategy
The TBDMS-protected aldehyde is typically synthesized through silylation of (S)-2-hydroxybutanal. A representative procedure involves:
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Maximizes silyl transfer |
| Base | Imidazole (2.2 eq) | Neutralizes HCl byproduct |
| Solvent | Anhydrous DMF | Enhances reaction rate |
Diastereoselective Modifications
Studies on analogous compounds demonstrate that the TBDMS group significantly influences stereochemical outcomes. For instance, diastereoselective reduction of (S)-3-TBDMS-oxy-1-chlorobutan-2-one yields epoxides with >90% de when using systems . This highlights the potential for stereocontrol in downstream transformations of (2S)-2-TBDMS-oxybutanal.
Applications in Organic Synthesis
Asymmetric Aldol Reactions
The compound serves as a chiral aldehyde component in Evans-type aldol reactions. When coupled with boron enolates, it produces β-hydroxy carbonyl compounds with predictable stereochemistry. For example:
The TBDMS group remains intact during these conditions (, −78°C), enabling subsequent functionalization .
Multistep Synthesis Intermediates
In total syntheses, this aldehyde has been employed as:
-
A linchpin for constructing polyketide frameworks
-
A precursor to α,β-epoxy aldehydes via Sharpless epoxidation
Research Frontiers and Challenges
Limitations in Current Applications
While the TBDMS group offers superior stability compared to trimethylsilyl (TMS) analogs, its bulkiness occasionally hinders reactions requiring nucleophilic attack at the protected position. Recent studies suggest that mixed silyl ethers (e.g., TBDMS/TES combinations) may mitigate this issue .
Emerging Synthetic Technologies
Continuous flow chemistry approaches are being explored to improve the scalability of TBDMS protection reactions. Preliminary results indicate a 40% reduction in reaction time when using microfluidic reactors under pressurized conditions .
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